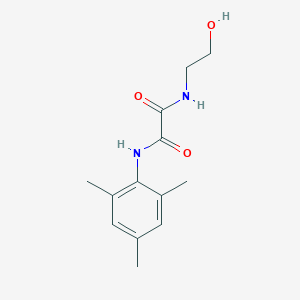
N-(2-hydroxyethyl)-N'-mesitylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N'-mesitylethanediamide, also known as HMEM, is a compound that has been widely used in scientific research. It is a chelating agent that can form complexes with metal ions, making it useful in a variety of applications.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N'-mesitylethanediamide has been used in a variety of scientific research applications, including metal ion extraction, catalysis, and fluorescence sensing. It has been shown to be effective in the extraction of copper, zinc, and nickel ions from aqueous solutions. N-(2-hydroxyethyl)-N'-mesitylethanediamide has also been used as a ligand in catalytic reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In addition, N-(2-hydroxyethyl)-N'-mesitylethanediamide has been used as a fluorescent sensor for metal ions, such as copper and zinc.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyethyl)-N'-mesitylethanediamide is based on its ability to form complexes with metal ions. The amide groups in N-(2-hydroxyethyl)-N'-mesitylethanediamide can coordinate with metal ions, forming stable complexes. This property makes N-(2-hydroxyethyl)-N'-mesitylethanediamide useful in metal ion extraction, catalysis, and fluorescence sensing.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-mesitylethanediamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. N-(2-hydroxyethyl)-N'-mesitylethanediamide has also been used as a chelating agent in the treatment of metal poisoning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-hydroxyethyl)-N'-mesitylethanediamide in lab experiments is its ability to selectively extract metal ions from aqueous solutions. This property makes it useful in the purification of metal ions for further analysis. Another advantage is its ability to form stable complexes with metal ions, making it useful in catalytic reactions and fluorescence sensing. However, one of the limitations of using N-(2-hydroxyethyl)-N'-mesitylethanediamide is its limited solubility in organic solvents, which can make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for the use of N-(2-hydroxyethyl)-N'-mesitylethanediamide in scientific research. One direction is the development of new ligands based on the structure of N-(2-hydroxyethyl)-N'-mesitylethanediamide for metal ion extraction and catalysis. Another direction is the use of N-(2-hydroxyethyl)-N'-mesitylethanediamide in the development of new sensors for metal ions. In addition, the use of N-(2-hydroxyethyl)-N'-mesitylethanediamide in the treatment of metal poisoning could be further explored.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyethyl)-N'-mesitylethanediamide involves the reaction of mesitylene with ethylenediamine in the presence of a catalyst. The resulting product is then treated with ethylene oxide to form N-(2-hydroxyethyl)-N'-mesitylethanediamide. The purity of N-(2-hydroxyethyl)-N'-mesitylethanediamide can be improved by recrystallization or column chromatography.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-6-9(2)11(10(3)7-8)15-13(18)12(17)14-4-5-16/h6-7,16H,4-5H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDVRRIRPYQXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6875667 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)
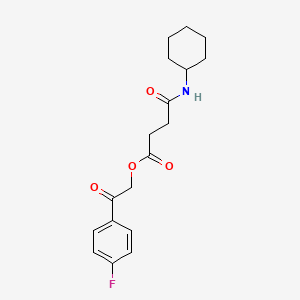
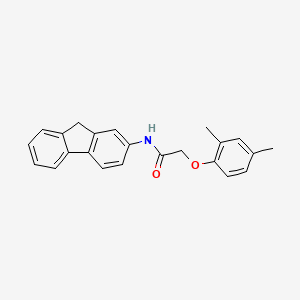
![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)

![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5138928.png)
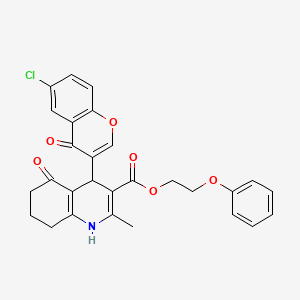
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5138939.png)
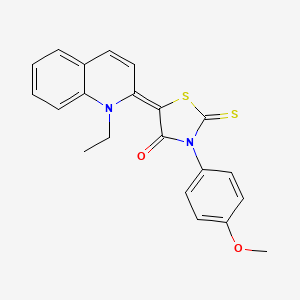
![4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
![(2R*,3R*)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5138965.png)
![5-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5138970.png)
![1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5138982.png)
![4-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5138984.png)